The Definitive Guide to 2-Bromotoluene-d7: Properties, Synthesis, and Application in High-Precision Analysis
The Definitive Guide to 2-Bromotoluene-d7: Properties, Synthesis, and Application in High-Precision Analysis
This technical guide provides a comprehensive overview of 2-Bromotoluene-d7, a deuterated analogue of 2-bromotoluene, tailored for researchers, scientists, and professionals in drug development. This document delves into its fundamental chemical properties, molecular structure, synthesis, and critical applications as an internal standard in modern analytical chemistry.
Introduction: The Significance of Isotopic Labeling in Analytical Sciences
In the pursuit of quantitative accuracy and methodological robustness, stable isotope-labeled compounds have become indispensable tools. 2-Bromotoluene-d7, in which all seven hydrogen atoms of the toluene moiety are replaced with deuterium, exemplifies the utility of such molecules. Its chemical behavior is nearly identical to its non-deuterated counterpart, yet its increased mass allows for clear differentiation in mass spectrometry. This property is paramount in its primary role as an internal standard, where it co-elutes with the analyte of interest, effectively normalizing variations arising from sample preparation, injection volume, and matrix effects, thereby enhancing the precision and reliability of quantitative analyses.[1][2][3][4]
Molecular Structure and Physicochemical Properties
The structural integrity and physicochemical characteristics of 2-Bromotoluene-d7 are foundational to its application. The substitution of protium with deuterium does not significantly alter the molecular geometry or chemical reactivity but does result in a notable increase in molecular weight.
Molecular Structure
The IUPAC name for 2-Bromotoluene-d7 is 1-bromo-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene.[5] The molecule consists of a benzene ring where one hydrogen atom is substituted by a bromine atom, and another adjacent hydrogen atom is replaced by a deuterated methyl group (-CD3). The remaining four hydrogen atoms on the aromatic ring are also replaced by deuterium.
Caption: Molecular structure of 2-Bromotoluene-d7.
Physicochemical Data
The key physicochemical properties of 2-Bromotoluene-d7 are summarized in the table below. For properties not experimentally determined for the deuterated species, data for the non-deuterated analogue (2-Bromotoluene) are provided as a close approximation.
| Property | Value | Source |
| Chemical Formula | C₇D₇Br | [3] |
| Molecular Weight | 178.08 g/mol | [5] |
| CAS Number | 1185306-95-9 | [5] |
| Appearance | Colorless liquid | [6] |
| Boiling Point (non-deuterated) | 181 °C at 760 mmHg | [7] |
| Melting Point (non-deuterated) | -27 °C | [7] |
| Density (non-deuterated) | 1.422 g/mL at 25 °C | [7] |
| Isotopic Enrichment | Typically ≥98 atom % D | [8] |
Synthesis of 2-Bromotoluene-d7
The synthesis of 2-Bromotoluene-d7 requires the introduction of deuterium into the toluene scaffold. A common and effective strategy involves a two-step process: the exhaustive deuteration of toluene followed by selective bromination.
Caption: General synthesis workflow for 2-Bromotoluene-d7.
Experimental Protocol: Synthesis via Deuteration of Toluene
This protocol outlines a representative method for the synthesis of 2-Bromotoluene-d7.
Step 1: Exhaustive Deuteration of Toluene
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In a round-bottom flask equipped with a reflux condenser, combine toluene with a deuterated acid catalyst, such as deuterium sulfate (D₂SO₄) in heavy water (D₂O).
-
Heat the mixture to reflux for an extended period (e.g., 48-72 hours) to facilitate the hydrogen-deuterium exchange on both the aromatic ring and the methyl group.
-
Monitor the extent of deuteration periodically by taking small aliquots and analyzing them via NMR spectroscopy.
-
Upon completion, cool the reaction mixture, and carefully separate the organic layer containing Toluene-d8.
-
Wash the organic layer with a mild deuterated base (e.g., NaOD in D₂O) to neutralize any remaining acid, followed by washing with D₂O.
-
Dry the Toluene-d8 over an anhydrous drying agent (e.g., MgSO₄) and purify by distillation.
Step 2: Bromination of Toluene-d8
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In a flask protected from light and moisture, dissolve the purified Toluene-d8 in a suitable anhydrous solvent (e.g., carbon tetrachloride).
-
Add a Lewis acid catalyst, such as anhydrous iron(III) bromide (FeBr₃).
-
Cool the mixture in an ice bath and slowly add bromine (Br₂) dropwise with constant stirring. The methyl group is an ortho-, para-director, so a mixture of 2-bromo- and 4-bromotoluene-d7 will be formed.
-
After the addition is complete, allow the reaction to stir at room temperature until the bromine color disappears.
-
Quench the reaction by carefully adding water.
-
Separate the organic layer, wash it with a sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Isolate the 2-Bromotoluene-d7 from the 4-bromo isomer and any unreacted starting material via fractional distillation or column chromatography.
Spectroscopic Characterization
The identity and purity of 2-Bromotoluene-d7 are confirmed through various spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of 2-Bromotoluene-d7.
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Molecular Ion Peak: The mass spectrum will show a characteristic pair of molecular ion peaks due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br). For 2-Bromotoluene-d7 (C₇D₇Br), these peaks will appear at m/z values corresponding to [C₇D₇⁷⁹Br]⁺ and [C₇D₇⁸¹Br]⁺. Given the atomic mass of D (≈2.014 u), the approximate m/z values will be around 177 and 179. The relative intensity of these peaks will be nearly 1:1, reflecting the natural abundance of the bromine isotopes.[9][10]
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Fragmentation Pattern: A prominent fragment will likely be the loss of the bromine atom, resulting in a [C₇D₇]⁺ fragment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the positions of deuterium incorporation and assessing the isotopic purity.
-
¹H NMR: In a highly enriched sample of 2-Bromotoluene-d7, the proton NMR spectrum will show very small residual signals corresponding to any remaining non-deuterated positions. This is a powerful method for quantifying the isotopic purity.
-
²H NMR (Deuterium NMR): The deuterium NMR spectrum will show signals corresponding to the different deuterated positions in the molecule (aromatic and methyl deuterons), providing direct evidence of deuteration.
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¹³C NMR: The ¹³C NMR spectrum will show signals for the carbon atoms. The signals for deuterated carbons will appear as multiplets due to C-D coupling, and their chemical shifts may be slightly different from the non-deuterated analogue due to isotope effects.
Applications in Research and Drug Development
The primary application of 2-Bromotoluene-d7 is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays.[1][3]
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- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
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- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. 2-Bromotoluene-d7 | C7H7Br | CID 45785176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. prepchem.com [prepchem.com]
- 8. 2-Bromotoluene(95-46-5) 1H NMR spectrum [chemicalbook.com]
- 9. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 10. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
